1-Chloro-2-methylnaphthalene
Overview
Description
1-Chloro-2-methylnaphthalene is an organic compound with the molecular formula C₁₁H₉Cl. It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and a methyl group at the second position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methylnaphthalene can be synthesized through the chlorination of 2-methylnaphthalene. This process involves the use of sulphuryl chloride as a chlorinating agent, which can be carried out with or without a solvent . The reaction typically proceeds under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines can be used to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 2-methylnaphthalene derivatives.
Oxidation: Products may include naphthoquinones or other oxidized derivatives.
Reduction: Reduced products may include 2-methylnaphthalene or other hydrogenated derivatives.
Scientific Research Applications
1-Chloro-2-methylnaphthalene has several applications in scientific research:
Biology: The compound can be used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-2-methylnaphthalene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution. The methyl group at the second position influences the reactivity and orientation of the reactions .
Comparison with Similar Compounds
- 1-Chloro-2-methylnaphthalene tetrachloride
- 1,4-Dichloro-2-methylnaphthalene
- 2-Methylnaphthalene
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives . Its selective reactivity makes it valuable in targeted synthetic applications and research studies.
Biological Activity
1-Chloro-2-methylnaphthalene (C11H9Cl) is an aromatic compound with notable biological activities and potential health implications. This article delves into its biological effects, mechanisms of action, toxicity, and relevant case studies, supported by diverse research findings.
This compound is a chlorinated derivative of naphthalene, characterized by the presence of a chlorine atom at the 1-position and a methyl group at the 2-position. Its structure can be represented as follows:
Toxicity and Carcinogenicity
Research indicates that this compound exhibits significant toxicity. In various studies, its administration has led to adverse effects in laboratory animals:
- Carcinogenic Potential : Long-term studies in Fischer 344/N rats and B6C3F1 mice have shown that oral administration of this compound resulted in a significant decrease in survival rates among treated groups compared to controls. Histopathological evaluations revealed increased incidences of neoplasms in the forestomach and other organs, indicating its potential carcinogenic properties .
- Toxic Effects : In a study involving chronic exposure, rats exhibited necrosis in the small intestine and bone marrow hypoplasia at higher doses (≥250 mg/kg bw). Mice showed similar necrotic changes in lymphoid tissues at doses ≥125 mg/kg bw .
Metabolism and Excretion
The metabolism of this compound involves rapid absorption and excretion. Studies have demonstrated that approximately 92% of the administered dose is eliminated within 24 hours, primarily through urine and expired air . The compound is extensively distributed to various tissues, with higher concentrations found in the liver and kidneys.
Occupational Exposure
A health risk assessment conducted for occupational exposures to polycyclic aromatic hydrocarbons (PAHs) highlighted the risks associated with compounds like this compound. Workers exposed to this compound showed elevated levels of biomarkers indicating potential health risks, including carcinogenicity and organ toxicity .
Environmental Impact
Environmental studies have shown that chlorinated naphthalenes can persist in contaminated sites, posing risks to human health through soil and water contamination. The assessment of soil action levels for contaminants like this compound is crucial for evaluating environmental hazards .
Research Findings Summary
Properties
IUPAC Name |
1-chloro-2-methylnaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCMVFFWMBXFLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207304 | |
Record name | Naphthalene, 1-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5859-45-0 | |
Record name | Naphthalene, 1-chloro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005859450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC86134 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalene, 1-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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